1,3-dimethyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “1,3-dimethyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The molecule also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The sulfonyl group (-SO2-) is a common functional group in organic chemistry, often giving rise to potential biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar structures are often synthesized through multi-step reactions involving catalytic hydrogenation, oxidation, and various types of coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The spirocyclic structure would likely contribute to the rigidity of the molecule, while the naphthalene and sulfonyl groups could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and naphthalene groups, as well as the spirocyclic structure. For instance, the sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the sulfonyl group could potentially increase its solubility in polar solvents .Properties
IUPAC Name |
1,3-dimethyl-8-naphthalen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-20-17(23)19(21(2)18(20)24)9-11-22(12-10-19)27(25,26)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMWJWKDVAIRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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